molecular formula C22H19NO5 B1179563 connective tissue growth factor CAS No. 139568-91-5

connective tissue growth factor

Cat. No.: B1179563
CAS No.: 139568-91-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a 36-38 kDa, cysteine-rich secretory protein belonging to the CCN family of extracellular matrix-associated heparin-binding proteins . This multifunctional factor is a crucial signaling and regulatory molecule involved in key biological processes, including cell adhesion, proliferation, differentiation, angiogenesis, and tissue repair . In research, CTGF is recognized for its significant role in mediating the profibrotic effects of Transforming Growth Factor-beta (TGF-β) . It acts as a downstream mediator that promotes sustained fibrotic responses, making it a protein of high interest in the study of fibrotic diseases affecting the kidney, liver, lung, and skin . Its expression is strongly upregulated in fibrotic tissues and various cancers, positioning it as a potential biomarker for fibrogenic activity and a promising therapeutic target . The protein's structure comprises four conserved modular domains: an Insulin-like Growth Factor Binding Protein (IGFBP) domain, a Von Willebrand factor type C (VWC) domain, a Thrombospondin type-1 repeat (TSP-1) domain, and a C-terminal cysteine-knot (CT) domain, which interact with various integrins, growth factors, and cell surface receptors to exert its diverse functions . This product is presented as a sterile, lyophilized powder, recombinant human CTGF sourced from E. coli . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

139568-91-5

Molecular Formula

C22H19NO5

Synonyms

connective tissue growth factor

Origin of Product

United States

Scientific Research Applications

Introduction to Connective Tissue Growth Factor

This compound (CTGF), also known as CCN2, is a multifunctional protein that plays a significant role in various biological processes, including cell proliferation, differentiation, and extracellular matrix synthesis. It is involved in wound healing, angiogenesis, and the pathogenesis of several diseases such as fibrosis and cancer. This article explores the diverse applications of CTGF in scientific research, highlighting its therapeutic potential and mechanisms of action based on comprehensive data and case studies.

Biological Functions of CTGF

CTGF is integral to numerous cellular functions:

  • Cell Proliferation : CTGF promotes the proliferation of various cell types, including fibroblasts and chondrocytes.
  • Angiogenesis : It enhances blood vessel formation by modulating endothelial cell function.
  • Wound Healing : CTGF facilitates tissue repair through its effects on fibroblast activity and ECM production.
  • Fibrosis : It plays a crucial role in fibrotic diseases by promoting collagen deposition and fibroblast activation.

These functions are mediated through various signaling pathways, including interactions with Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs), establishing CTGF as a critical player in both normal physiology and disease states .

Inflammatory Diseases

CTGF has been implicated in the pathogenesis of inflammatory conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA). Studies have shown that CTGF levels are significantly elevated in the synovial fluid of RA patients. Its functions include:

  • Recruitment of Immune Cells : CTGF enhances the infiltration of immune cells into inflamed tissues.
  • Cytokine Production : It promotes the production of pro-inflammatory cytokines like interleukin 17 (IL-17).
  • Osteoclastogenesis : CTGF facilitates the differentiation of osteoclasts, contributing to joint damage in RA .

Cancer

CTGF is also recognized for its role in tumorigenesis. It acts as a mediator of angiogenesis and can enhance tumor growth by promoting ECM remodeling. Inhibitors targeting CTGF are being explored as potential therapeutic agents for various cancers:

  • Tumor Microenvironment Modulation : By altering the ECM composition, CTGF influences tumor cell behavior and metastasis.
  • Therapeutic Targeting : Antibodies and small interfering RNAs targeting CTGF have shown promise in preclinical models .

Bone Regeneration

CTGF has demonstrated significant anabolic effects on bone formation. In animal models, administration of recombinant CTGF has led to:

  • Enhanced Osteoblast Activity : Increased proliferation and differentiation of osteoblasts have been observed.
  • Bone Defect Healing : Studies involving hydroxyapatite carriers loaded with CTGF showed improved bone regeneration compared to controls .

Therapeutic Strategies Targeting CTGF

Several approaches are being developed to target CTGF for therapeutic purposes:

StrategyDescriptionApplication Area
AntibodiesMonoclonal antibodies designed to neutralize CTGF activityInflammatory diseases
Small Interfering RNAsRNA molecules that inhibit CTGF expressionCancer treatment
Synthetic PeptidesPeptides mimicking CTGF action to enhance tissue repairWound healing
Antisense OligonucleotidesOligonucleotides designed to bind to CTGF mRNA and prevent translationFibrosis

These strategies highlight the potential for CTGF as a therapeutic target across multiple disease states.

Case Study 1: Rheumatoid Arthritis

In a study involving RA patients, elevated levels of CTGF were correlated with disease severity. Therapeutic antibodies targeting CTGF showed reduced osteoclast activity and improved joint function in mouse models .

Case Study 2: Bone Defect Repair

A rabbit model was used to assess the efficacy of hydroxyapatite carriers loaded with recombinant CTGF. Results indicated significant improvements in bone density and mineralization compared to controls, suggesting potential clinical applications for treating bone defects .

Chemical Reactions Analysis

Interactions with Growth Factors

  • BMP4 and TGF-β1 Binding: CTGF directly binds bone morphogenetic protein 4 (BMP4) and transforming growth factor-β1 (TGF-β1) through its cysteine-rich domain .

  • Modulation of Signaling: By binding to BMP4, CTGF can inhibit BMP4 activity by preventing its binding to BMP receptors. Conversely, CTGF enhances the binding of TGF-β1 to its receptors, thereby activating TGF-β1 signals .

Proteolytic Cleavage

  • Matrix Metalloproteinases (MMPs): CTGF can be cleaved by matrix metalloproteinases (MMPs) in the unstructured hinge region between the von Willebrand factor type C repeat (VWC) domain and the thrombospondin type 1 repeat (TSP1) domain .

  • Functional Consequences: Cleavage of the hinge region is crucial for CTGF's function. The full-length CTGF is an inactive precursor, and cleavage by MMPs releases the C-terminal fragment, which activates Akt and the ERK pathway .

Integrin Binding

  • Integrin Receptors: CTGF interacts with different integrins, such as integrin α5β1 and αIIbβ3, which activates kinases like focal adhesion kinase (FAK), ERK, and Rac .

  • Cellular Processes: These interactions mediate various cellular processes, including cell adhesion, migration, and proliferation .

Regulation of CTGF Expression

  • TGF-β1 Upregulation: Transforming growth factor-β1 (TGF-β1) upregulates CTGF expression. Inhibition of Smad2, Smad3, or ERK1/2 attenuates the TGF-β1-induced upregulation of CTGF .

  • Mechanical Stimuli: CTGF expression is sensitive to mechanical stimuli, such as adhesion to rigid substrates .

Dimerization

  • Cysteine Knot: The cysteine knot in the carboxy-terminal domain is crucial for dimerization of proteins and binding with other receptors or growth factors .

Effects on Angiogenesis and Fibrosis

  • VEGF-A Production: CTGF plays a role in inducing peritoneal angiogenesis during the development of peritoneal fibrosis by increasing vascular endothelial growth factor A (VEGF-A) production .

  • Extracellular Matrix (ECM) Production: CTGF induces the expression of extracellular matrix (ECM) components and promotes fibroblast proliferation .

InteractionBinding Partner(s)Domain(s) InvolvedBiological Activity
Growth Factor BindingBMP4, TGF-β1CR domainInhibits BMP signaling, activates TGF-β signaling
Proteolytic CleavageMMPsHinge regionReleases C-terminal fragment, activates Akt and ERK pathways
Integrin BindingIntegrin α5β1, Integrin αIIbβ3VariousCell adhesion, migration, proliferation
Regulation of Gene ExpressionTGF-β1Promoter regionUpregulates CTGF expression
Disulfide Bond FormationCysteine residuesMultiple domainsStabilizes protein structure, modulates biological activities
DimerizationOther CTGF molecules, receptors, growth factorsCT domainProtein dimerization and binding with receptors or growth factors
Induction of VEGF-A ProductionVEGF-AUnknownPromotes angiogenesis during peritoneal fibrosis
Induction of ECM ExpressionExtracellular matrix componentsUnknownPromotes fibroblast proliferation, wound repair, and fibrotic disorders

Comparison with Similar Compounds

Table 1: Structural Features of CCN Family Proteins

Protein Domains Key Structural Features
CTGF IGFBP, VWC, TSP1, CT Modular, cysteine-rich, TGF-β-responsive
Cyr61 IGFBP, VWC, TSP1, CT Binds integrins (e.g., αvβ3), hypoxia-inducible
Nov IGFBP, VWC, TSP1, CT Context-dependent roles in tumorigenesis
WISP-3 IGFBP, VWC, TSP1, CT Linked to skeletal development and cancer

Notes:

  • All CCN proteins share four conserved modular domains but differ in post-translational modifications and binding partners.
  • CTGF and Cyr61 are structurally similar but exhibit distinct regulatory mechanisms (e.g., Cyr61 is mechanosensitive).

Table 2: Functional Roles and Regulatory Pathways

Protein Key Functions Regulatory Factors Associated Diseases/Processes
CTGF Fibrosis, ECM remodeling, VEGF inhibition, anti-adipogenesis TGF-β, hypoxia Diabetic nephropathy, pancreatic cancer, atherosclerosis
Cyr61 Angiogenesis, bone repair, cell adhesion Hypoxia, mechanical stress Fracture repair, tumor angiogenesis
Nov Cell proliferation, tumor suppression/oncogenesis Context-dependent Breast cancer, chondrosarcoma
WISP-1 Cartilage differentiation, cancer metastasis Wnt signaling Osteoarthritis, colorectal cancer

Key Findings :

  • CTGF vs. Cyr61 : While both promote angiogenesis, CTGF requires MMP cleavage to release VEGF165, whereas Cyr61 directly binds integrins (αvβ3) to stimulate endothelial cell adhesion.
  • CTGF vs. Nov: CTGF is consistently pro-fibrotic, whereas Nov exhibits dual roles (e.g., tumor suppression in breast cancer vs. oncogenesis in chondrosarcoma).

Mechanistic Insights and Therapeutic Implications

CTGF in Disease Pathogenesis

  • Pancreatic Cancer : Tumor-derived CTGF promotes growth by protecting cells from hypoxia-induced apoptosis.
  • Renal Fibrosis : CTGF upregulation in glomerular and tubulointerstitial cells correlates with ECM accumulation.
  • Atherosclerosis : CTGF is overexpressed in plaque smooth muscle cells, driving matrix deposition and lesion progression.

Comparative Mechanisms with CCN Proteins

  • VEGF Regulation : CTGF binds VEGF165, forming an inactive complex until MMPs cleave CTGF. In contrast, Cyr61 enhances VEGF signaling by stabilizing endothelial cell interactions.
  • TGF-β Dependency : CTGF is a downstream mediator of TGF-β in fibrosis, whereas Cyr61 responds more to hypoxia and mechanical stress.
  • Cancer Stroma Interaction : Stromal CTGF promotes prostate cancer angiogenesis via TGF-β1, while Cyr61 is often tumor cell-derived in breast cancer.

Preparation Methods

Mammalian Expression Systems

Mammalian systems are preferred for producing glycosylated CTGF isoforms. Key approaches include:

  • HEK293 and Flp-In-293 Cells :
    These cell lines are engineered to overexpress human CTGF under serum-free conditions. After 48 hours of expression, conditioned medium is harvested. CTGF binds heparin via its cystine knot domain, enabling purification via heparin affinity chromatography.

  • Adenoviral Vectors :
    Rat CCN3/NOV (a homolog) is expressed using adenoviral vectors, demonstrating scalability for CCN family proteins. This method yields functional proteins with biological activity in proliferation and gene reporter assays.

  • DB1 Cell Line :
    A recombinant system in DB1 cells produces all CTGF isoforms, including 38 kDa full-length and processed fragments. Proteolysis by thrombin or kallikrein generates truncated forms, which are purified via sequential heparin affinity, cation exchange, and reverse-phase chromatography.

System Expression Host Key Features References
HEK293/Flp-In-293Human embryonic kidneySerum-free expression; heparin affinity purification; N-glycosylation
Adenoviral VectorRat CCN3/NOVScalable; functional in assays; alternative splicing isoforms detected
DB1 Cell LineMammalianProduces all isoforms; proteolysis with thrombin/kallikrein; multi-step purification

Bacterial Expression Systems

E. coli is used for non-glycosylated CTGF, though this form lacks biological activity. Recombinant CTGF (11.2 kDa) is purified via proprietary chromatographic techniques.

Purification Techniques

Purification strategies exploit CTGF’s heparin-binding properties and modular domains.

Heparin Affinity Chromatography

CTGF’s cystine knot domain binds heparin with high affinity. This method is widely used:

  • Conditioned medium from mammalian cells is filtered and equilibrated with Tris/HCl buffer.

  • Heparin columns (e.g., HiTrap HP Heparin) capture CTGF based on ionic interactions.

  • Elution with high-salt buffers (e.g., 2 M NaCl) yields purified CTGF.

Complementary Purification Steps

  • Cation Exchange Chromatography : Used post-heparin affinity to remove impurities.

  • Reverse-Phase Chromatography : Enhances purity for mass spectrometry or functional assays.

  • Immunoprecipitation : Polyclonal antibodies (e.g., US Biological) isolate CTGF from cell lysates, confirmed via tandem mass spectrometry.

Method Steps Purity Yield Applications
Heparin AffinityMedium filtration → column binding → elution>90%HighFunctional assays
ImmunoprecipitationAntibody coupling → column purification → MSN/ALowFragment identification
Reverse-Phase ChromatographySolvent gradient elution>95%ModerateStructural studies

Proteolytic Processing and Fragmentation

CTGF undergoes proteolytic cleavage in vivo and in vitro, generating bioactive fragments.

In Vitro Processing

Human corneal fibroblasts (HCF) stimulated with TGF-β1 produce full-length 38 kDa CTGF and fragments (25, 21, 18, 13 kDa). The 21 kDa fragment spans the hinge region (Leu184–Arg196) and is generated by aspartate proteases, as evidenced by pepstatin inhibition.

In Vivo Processing

Normal ocular tissues and wounded corneas exhibit abundant 21–25 kDa C-terminal fragments, suggesting constitutive processing. Proteolysis peaks 11 days post-wounding in rat corneas, correlating with scar formation.

Fragment Molecular Weight Domain Function References
38 kDaFull-lengthIGF, vWF-C, TSP-1ECM synthesis, fibroblast activation
25 kDaC-terminalTSP-1, cystine knotCell adhesion, fibrosis
21 kDaHinge regionvWF-C, TSP-1Wound healing, angiogenesis

Post-Translational Modifications

N-Glycosylation

CTGF is N-glycosylated in mammalian systems, enhancing solubility and stability. Recombinant CTGF from HEK293 cells retains glycosylation, critical for binding ECM proteins like fibronectin and integrins.

Dimerization and Aggregation

Full-length CTGF forms stable dimers (50 kDa) in conditioned medium, likely through disulfide bonds or non-covalent interactions. These aggregates may sequester growth factors (e.g., TGF-β, BMP-4) and modulate signaling.

Functional Validation

Purified CTGF is tested for bioactivity using cell-based assays:

  • HUVEC Proliferation : Recombinant CTGF (ED₅₀ ≤ 2,000 ng/mL) stimulates endothelial cell growth.

  • Collagen Synthesis : CTGF upregulates COL1A1 and COL3A1 in fibroblasts, confirmed via RT-qPCR and Western blot.

  • MAPK Signaling : CTGF activates ERK1/2 and p38 pathways in ARPE-19 cells, driving fibronectin and laminin production.

Challenges and Considerations

  • Fragment Stability : C-terminal fragments (e.g., 21 kDa) are more resistant to proteolysis than full-length CTGF.

  • Glycosylation Impact : Non-glycosylated CTGF from E. coli lacks functional activity, necessitating mammalian systems for biologically relevant studies.

  • Cross-Species Variability : Human and rat CTGF share ~94% identity, but processing sites differ (e.g., Asp186 in porcine vs. Leu184 in human) .

Q & A

Q. What are the primary biological functions of CTGF in tissue repair and fibrosis?

CTGF is a key mediator of extracellular matrix (ECM) remodeling, promoting fibroblast proliferation, collagen synthesis, and tissue fibrosis. It is upregulated during wound healing and pathological fibrosis (e.g., liver, kidney) via TGF-β/Smad signaling . Methodologically, researchers can study CTGF's role using:

  • qRT-PCR and Western blot to quantify CTGF expression in fibrotic tissues.
  • Immunofluorescence to localize CTGF in activated hepatic stellate cells (HSCs) in liver fibrosis models (e.g., CCl4-induced or bile duct ligation in rats) .

Q. How is CTGF expression regulated by TGF-β1 in fibroblasts?

TGF-β1 directly induces CTGF transcription in human skin fibroblasts without requiring new protein synthesis, as shown by cycloheximide treatment experiments. This regulation is critical in fibrosis and wound repair . Key methods include:

  • TGF-β1 stimulation assays with time-course mRNA analysis.
  • Smad3/4 siRNA knockdown to confirm pathway dependency .

Q. What experimental models are suitable for studying CTGF in fibrotic diseases?

  • In vitro : Primary HSCs or fibroblast cell lines treated with pro-fibrotic agents (e.g., TGF-β1, angiotensin II) .
  • In vivo : CCl4-induced liver fibrosis in rats, unilateral ureteral obstruction (UUO) for renal fibrosis, or bleomycin-induced pulmonary fibrosis .

Advanced Research Questions

Q. How does CTGF interact with VEGF and MMPs in angiogenesis and tissue remodeling?

CTGF binds VEGF165, inhibiting its angiogenic activity. MMPs (e.g., MMP-3, -7, -13) cleave CTGF in the VEGF165-CTGF complex, releasing active VEGF to restore angiogenesis. Researchers can:

  • Use co-immunoprecipitation to study CTGF-VEGF interactions.
  • Apply MMP-specific inhibitors (e.g., GM6001) in Matrigel plug assays to assess angiogenesis rescue .

Q. What contradictory findings exist regarding CTGF's role in cancer progression?

  • Pro-tumorigenic : Stromal CTGF promotes prostate cancer angiogenesis via TGF-β1/CTGF crosstalk, increasing microvessel density in xenograft models .
  • Anti-metastatic : CTGF inhibits gastric cancer peritoneal metastasis by blocking integrin α3-mediated cell adhesion . To resolve contradictions, use context-specific models (e.g., tissue-specific knockout mice) and single-cell RNA-seq to dissect stromal vs. tumor cell contributions .

Q. How can researchers validate CTGF as a therapeutic target in diabetic nephropathy?

  • Animal models : Streptozotocin-induced diabetic mice with CTGF siRNA or neutralizing antibodies.
  • Biomarker analysis : Measure urinary CTGF levels via ELISA and correlate with renal fibrosis markers (e.g., collagen IV, fibronectin) .

Q. What signaling pathways beyond TGF-β regulate CTGF in fibrosis?

  • MAPK/ERK and PKC pathways : Inhibition of MEK (e.g., PD98059) or PKC (e.g., Gö6983) reduces TGF-β1-induced CTGF expression in fibroblasts .
  • Hedgehog signaling : CTGF expression in HSCs is modulated by Gli2, a downstream effector .

Q. How does CTGF contribute to atherosclerosis pathogenesis?

CTGF is overexpressed in advanced atherosclerotic plaques, particularly in smooth muscle cells and endothelial cells of plaque microvessels. Methods to study this include:

  • In situ hybridization and immunohistochemistry on human carotid/femoral artery specimens.
  • ApoE−/− mice fed a high-fat diet to assess CTGF's role in plaque stability .

Methodological Considerations

Q. What techniques are optimal for detecting CTGF in human tissue samples?

  • IHC/IF : Use validated antibodies (e.g., anti-CTGF HPA031075 for human tissues) with antigen retrieval for formalin-fixed samples .
  • ELISA : Quantify soluble CTGF in serum or culture supernatants (e.g., human CTGF DuoSet ELISA) .

Q. How to address variability in CTGF expression across experimental models?

  • Standardize TGF-β1 concentrations (e.g., 2–5 ng/mL for in vitro stimulation).
  • Include housekeeping genes (e.g., GAPDH, β-actin) in qRT-PCR and normalize to total protein in Western blots .

Data Interpretation and Conflict Resolution

Q. How to reconcile CTGF's dual roles in tissue repair and fibrosis?

CTGF's effects are context-dependent: physiological levels aid wound healing, while chronic overexpression drives fibrosis. Use temporal expression profiling (e.g., acute vs. chronic injury models) and conditional knockout mice to dissect these roles .

Q. Why do some studies report CTGF as pro-angiogenic and others as anti-angiogenic?

CTGF indirectly modulates angiogenesis via VEGF interaction. In MMP-rich environments (e.g., tumors), CTGF cleavage releases VEGF, promoting angiogenesis. In contrast, intact CTGF-VEGF complexes inhibit angiogenesis. Test MMP activity in your model using zymography or FRET-based MMP sensors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.